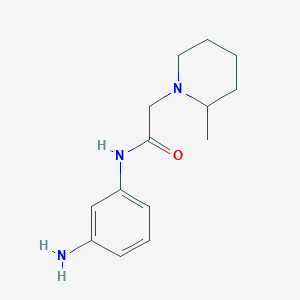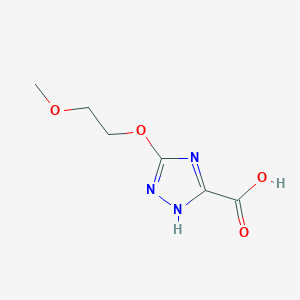![molecular formula C19H30N2O3S B13876515 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a tert-butylphenylsulfonyl group and a dimethylpropanone moiety
准备方法
The synthesis of 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Tert-butylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using tert-butylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Dimethylpropanone Moiety: The final step includes the acylation of the piperazine derivative with 2,2-dimethylpropanoyl chloride under anhydrous conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
化学反应分析
1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Hydrolysis: Acidic or basic hydrolysis can cleave the acyl group, yielding the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Interacting with Receptors: Modulating receptor activity by binding to specific receptor sites.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
相似化合物的比较
1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one: Known for its anti-corrosion properties.
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine: Used in various chemical applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H30N2O3S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C19H30N2O3S/c1-18(2,3)15-7-9-16(10-8-15)25(23,24)21-13-11-20(12-14-21)17(22)19(4,5)6/h7-10H,11-14H2,1-6H3 |
InChI 键 |
XJZHAORUXULXLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)





![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)

![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)





